6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide
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Overview
Description
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide is a complex heterocyclic compound that features an oxadiazole ring fused with a carbazole moiety. This compound is part of a broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide typically involves multiple steps, starting with the preparation of the carbazole core. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the tricyclic indole structure . This intermediate is then subjected to further reactions to introduce the oxadiazole ring and the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the carbazole moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially enhanced biological activities .
Scientific Research Applications
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds share the oxadiazole ring and have similar biological activities.
Benzo[c][1,2,5]thiadiazoles: These compounds have a sulfur atom in place of the oxygen in the oxadiazole ring and exhibit similar pharmacological properties.
Uniqueness
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide is unique due to its specific structural features, including the fused oxadiazole and carbazole rings and the benzyloxy group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-oxido-6-phenylmethoxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-22-17-11-10-16-18(19(17)20-25-22)14-8-4-5-9-15(14)21(16)24-12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGYLXDTXNJNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2OCC4=CC=CC=C4)C=CC5=[N+](ON=C53)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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